molecular formula C12H13ClN2O2S B7644614 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B7644614
M. Wt: 284.76 g/mol
InChI Key: SLUVNKPCRXEYIG-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a phenoxy group substituted with chlorine and methyl groups, and an acetamide moiety linked to a dihydrothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Thiazole Ring Formation: The phenoxy intermediate is then subjected to a cyclization reaction with a thioamide to form the thiazole ring.

    Acetamide Formation: Finally, the thiazole intermediate is reacted with an acylating agent to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial and anticancer drugs.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. In agricultural applications, it may disrupt essential biological processes in pests or weeds, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the phenoxy ring.

    2-(4-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: Lacks the chlorine atom on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Lacks the dihydro group on the thiazole ring.

Uniqueness

The presence of both chlorine and methyl groups on the phenoxy ring, along with the dihydrothiazolyl acetamide moiety, imparts unique chemical and biological properties to 2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide. These structural features may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUVNKPCRXEYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NCCS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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